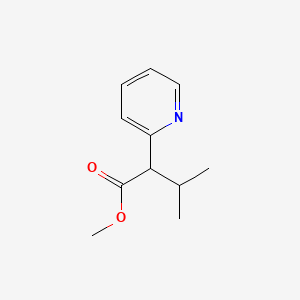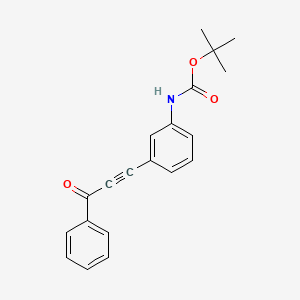
tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenylpropynyl group, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropynyl group.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropynyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel organic compounds.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- May exhibit biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May find applications in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The phenylpropynyl group may interact with enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate with a different structural framework.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: A compound with a pyrazole ring instead of a phenyl ring.
Uniqueness: tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate is unique due to the presence of both a phenylpropynyl group and a phenylcarbamate group, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-oxo-3-phenylprop-1-ynyl)phenyl]carbamate |
InChI |
InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-17-11-7-8-15(14-17)12-13-18(22)16-9-5-4-6-10-16/h4-11,14H,1-3H3,(H,21,23) |
InChI Key |
KKPPRMFRDJKUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


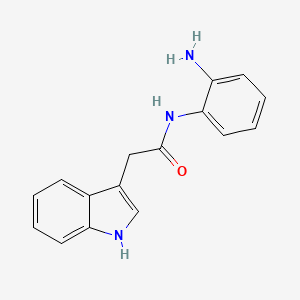
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14112622.png)
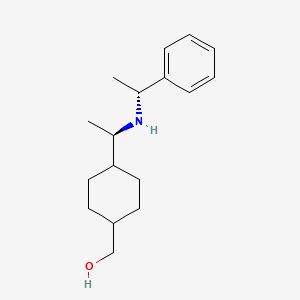
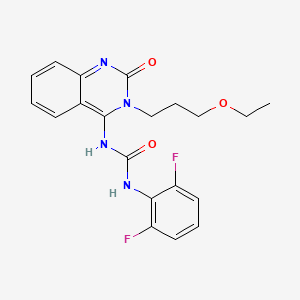
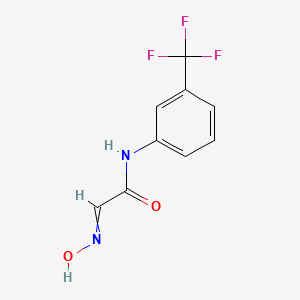
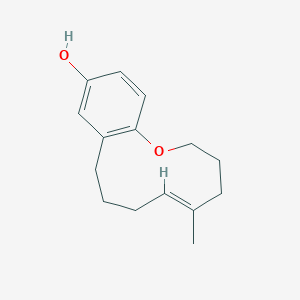

![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

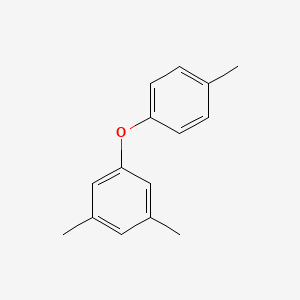
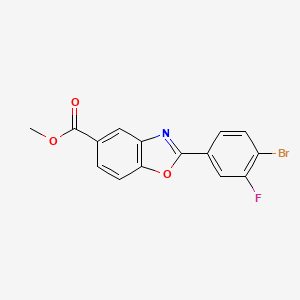
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
